molecular formula C22H15FN4O3S B2588882 N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide CAS No. 1251613-32-7

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide

Cat. No. B2588882
CAS RN: 1251613-32-7
M. Wt: 434.45
InChI Key: NXZFYBKRQPDFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Analgesic and Anti-inflammatory Activities

A study outlined the synthesis of novel compounds derived from visnaginone and khellinone, which include structures similar to the specified molecule. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting their potential as cyclooxygenase inhibitors with significant COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

ACAT-1 Inhibition for Disease Treatment

Research on 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) identified it as an aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited potential for treating diseases associated with ACAT-1 overexpression, showing significant selectivity and therapeutic potential (Shibuya et al., 2018).

Vanilloid Receptor-1 Antagonists for Pain Management

Another study focused on the synthesis and evaluation of piperazinylpyrimidine analogues as antagonists of the vanilloid receptor-1 (VR1), also known as TRPV1. These compounds, including ones structurally similar to the queried molecule, demonstrated significant in vivo efficacy in reducing thermal hyperalgesia and chronic pain, offering insights into the development of new treatments for pain management (Wang et al., 2007).

Anticancer and Anti-inflammatory Properties of Heterocyclic Compounds

The synthesis of derivatives featuring the benzothiazole, pyrimidine, and piperazine cores has been investigated for their anticancer and anti-inflammatory properties. Specific compounds demonstrated selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity, suggesting their potential for further development into therapeutic agents (Ghule et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol, which is synthesized from 4-chloro-6-(3-methoxyphenyl)piperazine and 2-mercaptopyrimidine. The second intermediate is 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide, which is synthesized from 1,3-benzodioxole and chloroacetyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chloro-6-(3-methoxyphenyl)piperazine", "2-mercaptopyrimidine", "1,3-benzodioxole", "chloroacetyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)" ], "Reaction": [ "Synthesis of 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol:", "- 4-chloro-6-(3-methoxyphenyl)piperazine is reacted with 2-mercaptopyrimidine in a solvent such as DMF or DMSO, with a base such as K2CO3 or NaHCO3, at elevated temperature (e.g. 80-100°C) for several hours to form the desired intermediate.", "Synthesis of 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide:", "- 1,3-benzodioxole is reacted with chloroacetyl chloride in a solvent such as CH2Cl2 or THF, with a base such as triethylamine or pyridine, at low temperature (e.g. 0-5°C) for several hours to form the desired intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates are coupled using standard peptide coupling reagents such as HOBt, DIC, and DMAP in a solvent such as DMF or DMSO, at room temperature for several hours to form the final product." ] }

CAS RN

1251613-32-7

Molecular Formula

C22H15FN4O3S

Molecular Weight

434.45

IUPAC Name

3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3

InChI Key

NXZFYBKRQPDFQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.